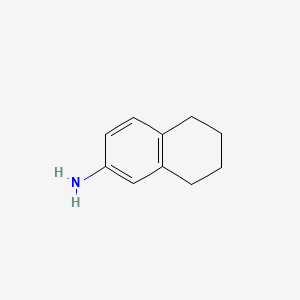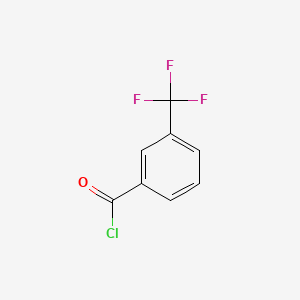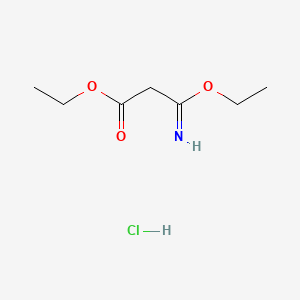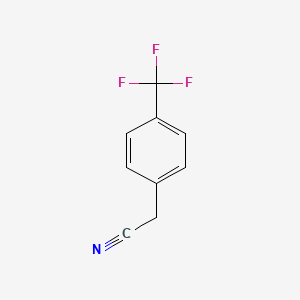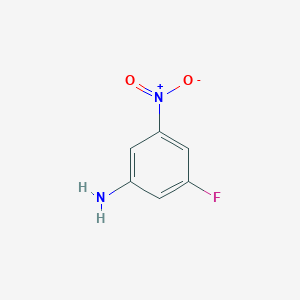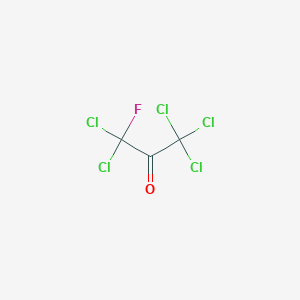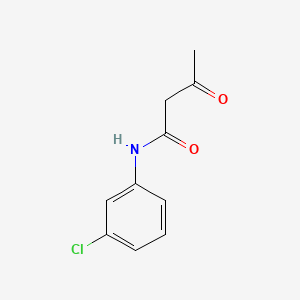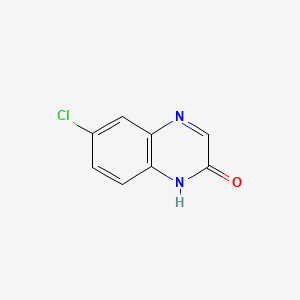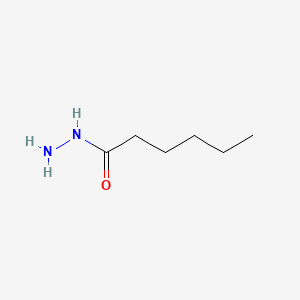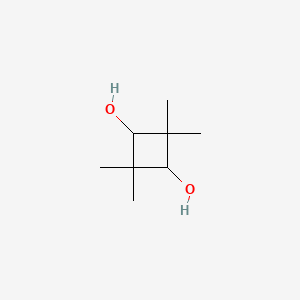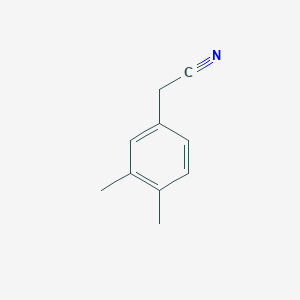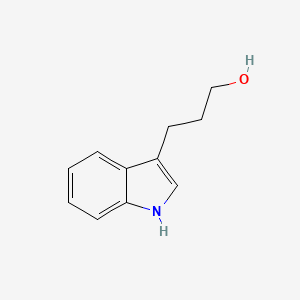
1H-Indole-3-propanol
Vue d'ensemble
Description
1H-Indole-3-propanol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
1H-Indole-3-propanol : et ses dérivés ont été étudiés pour leurs applications médicales, en particulier en raison de leurs activités biologiques. Ils ont été étudiés pour leur potentiel d'agents antiviraux, anticancéreux, anti-inflammatoires et antioxydants . L'échafaudage indole est une caractéristique commune à de nombreuses molécules de médicaments synthétiques, ce qui a conduit au développement de nouveaux dérivés thérapeutiques.
Agriculture
Dans le secteur agricole, des dérivés de This compound ont été étudiés comme antagonistes du récepteur aux auxines TIR1 . Ces composés sont conçus pour imiter l'action des auxines, une classe de phytohormones, afin de réguler la croissance des plantes et de contrôler les mauvaises herbes, contribuant ainsi à l'augmentation des rendements des cultures et à des pratiques agricoles durables.
Science des Matériaux
La partie indole est un élément clé dans la synthèse de divers composés organiques, essentiels en science des matériaux . Les dérivés de This compound peuvent être utilisés pour créer des molécules complexes avec des applications allant des matériaux électroniques aux produits pharmaceutiques.
Science de l'environnement
This compound : et ses dérivés jouent un rôle en science de l'environnement, en particulier dans la biodégradation et la biotransformation des polluants . L'indole lui-même est un composé aromatique hétérocyclique azoté important qui est largement répandu dans les environnements naturels et est impliqué dans les voies de dégradation microbienne.
Biochimie
En biochimie, This compound fait partie des voies métaboliques du tryptophane, ce qui conduit à la production de divers composés biologiquement actifs . Ses dérivés se retrouvent dans de nombreux composés naturels et présentent un large spectre d'activités biologiques.
Pharmacologie
La signification pharmacologique des dérivés de This compound est bien documentée, avec une variété d'activités telles que antimicrobienne, antituberculeuse, antidiabétique et antipaludique . Ces composés se lient avec une grande affinité à plusieurs récepteurs, ce qui en fait des produits précieux dans le développement de médicaments.
Synthèse chimique
This compound : sert de bloc de construction polyvalent en synthèse chimique, en particulier dans la formation de dérivés indoliques qui sont présents dans certains alcaloïdes . C'est un précurseur essentiel dans les réactions multicomposants, permettant la création de structures complexes et biologiquement actives.
Réactions multicomposants
Le composé est utilisé dans les réactions multicomposants (RMC) pour la synthèse de divers composés hétérocycliques, démontrant sa polyvalence et son efficacité en tant que précurseur chimique . Ces réactions sont essentielles dans l'assemblage d'échafaudages d'intérêt pharmaceutique.
Safety and Hazards
Orientations Futures
Research on 1H-Indole-3-propanol and its derivatives is ongoing, with recent studies focusing on the C2-functionalization of indoles via umpolung . The study of the mechanism of the metabolic benefits of indole-3-propionic acid is expected to be a potential compound for treating metabolic syndrome .
Mécanisme D'action
Target of Action
1H-Indole-3-propanol, also known as 3-(1H-indol-3-yl)propan-1-ol, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes that contribute to these biological effects.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have similar effects.
Action Environment
It is known that various factors can influence the action of indole derivatives, including the presence of other compounds, ph, temperature, and light conditions .
Analyse Biochimique
Biochemical Properties
1H-Indole-3-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are crucial for the synthesis and degradation of indole derivatives, which are important for maintaining cellular homeostasis.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and monoamine oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for the regulation of indole levels in the body and play a role in maintaining metabolic homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to intracellular proteins such as albumin . These interactions are crucial for the proper localization and accumulation of this compound within cells and tissues, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles. This subcellular localization is important for its involvement in different cellular processes and its overall biological activity.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVQXMCZIRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189200 | |
| Record name | 1H-Indole-3-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-21-9 | |
| Record name | Indole-3-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
